alpha-Peltatin

Vue d'ensemble

Description

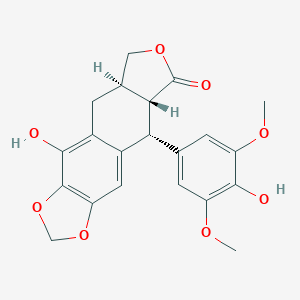

Alpha-Peltatin: is an organic heterotetracyclic compound that is a derivative of 4’-demethylpodophyllotoxin. It is characterized by the substitution of a hydroxy group at position 10 and the absence of a hydroxy group at position 9. This compound is found as a glucoside in the rhizomes of Podophyllum peltatum . This compound has been studied for its potential antineoplastic properties, making it a compound of interest in cancer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Peltatin can be synthesized through the extraction and purification of lignans from the rhizomes of Podophyllum peltatum. The extraction process involves the use of solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the compound .

Industrial Production Methods: Industrial production of this compound involves the large-scale extraction of lignans from plant sources. Advanced extraction methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are employed to enhance efficiency and reduce solvent consumption .

Analyse Des Réactions Chimiques

Esterification and Etherification Reactions

Alpha-Peltatin’s hydroxyl groups, especially at positions 4' (B-ring) and 10 (C-ring), are primary sites for chemical modification. Studies have synthesized ester and ether derivatives to enhance solubility or alter bioactivity:

Lactone Ring Stability

The γ-lactone (D-ring) is critical for this compound’s bioactivity. Reactions targeting this ring include:

Lactone Hydrolysis

Under basic conditions (e.g., NaOH), the lactone ring opens to form a carboxylate, abolishing cytotoxicity. Re-closure under acidic conditions partially restores activity .

Isomerization

Exposure to heat or light induces epimerization at C-2 and C-3, generating inactive diastereomers .

B-Ring Modifications

The 4-hydroxy-3,5-dimethoxyphenyl group (B-ring) is a hotspot for structural diversification:

Demethylation

-

Reagent : BBr₃ in CH₂Cl₂

-

Product : 4'-Demethyl-alpha-Peltatin (C₂₀H₁₈O₈)

-

Effect : Enhanced DNA intercalation but reduced tubulin binding .

Halogenation

-

Reagent : N-Bromosuccinimide (NBS)

-

Product : 5'-Bromo-alpha-Peltatin

-

Effect : Moderate cytotoxicity against HeLa cells (IC₅₀ = 1.2 μM) .

Oxidative Reactions

This compound undergoes oxidation at the C-7 position under mild conditions:

C-7 Oxidation

Comparative Reactivity with Beta-Peltatin

Beta-Peltatin (C₂₂H₂₂O₈), a methylated analog, shows distinct reactivity:

| Property | This compound | Beta-Peltatin |

|---|---|---|

| B-Ring Substituent | 4-hydroxy-3,5-dimethoxyphenyl | 3,4,5-trimethoxyphenyl |

| Lactone Stability | More prone to hydrolysis | Enhanced stability |

| Derivative Yield | Higher esterification efficiency | Lower reactivity under same conditions |

Podophyllotoxin Hybrids

-

Reaction : Condensation with combretastatin A-4 analogs.

-

Product : Chimeric molecules with dual microtubule/DNA targeting.

-

Activity : Synergistic cytotoxicity in MCF-7 cells (IC₅₀ = 0.8 μM) .

Analytical Characterization

Modern techniques validate reaction outcomes:

| Technique | Application | Key Finding |

|---|---|---|

| LC-MS/MS | Quantification of derivatives | Detects lactone ring integrity |

| NMR (¹H/¹³C) | Structural elucidation | Confirms B-ring substitution patterns |

| X-ray Crystallography | Stereochemical analysis | Resolves C-2/C-3 configurations |

Applications De Recherche Scientifique

Antitumor Activity

Alpha-peltatin has demonstrated significant antitumor activity, particularly in estrogen receptor-positive cancers. Research indicates that it acts as a coactivator for estrogen receptor alpha (ERα), promoting tumor growth in ovarian cancer cells. In studies involving MCF7 cells, downregulation of this compound resulted in reduced tumor growth and cell migration, indicating its role in tumorigenesis .

Table 1: Antitumor Activity of this compound

Interaction with Estrogen Receptors

This compound interacts directly with the DNA binding domain of ERα through an LXXLL motif, which is critical for its function as a coactivator. This interaction enhances the transcription of genes involved in cell proliferation . The presence of this compound correlates with poor prognosis in ovarian cancer patients, emphasizing its potential as a biomarker for disease progression .

Table 2: Interaction with Estrogen Receptors

| Interaction Type | Mechanism | Impact on Tumor Growth | Reference |

|---|---|---|---|

| Direct binding | LXXLL motif interaction with ERα | Promotes proliferation | |

| Downregulation | Suppresses tumor growth in vivo | Reduces cell migration |

Antiviral Properties

In addition to its antitumor effects, this compound exhibits antiviral activity against various viruses. It has shown efficacy against herpes simplex virus type 1 and cytomegalovirus by inhibiting viral replication . This broad-spectrum antiviral activity suggests potential therapeutic applications beyond oncology.

Table 3: Antiviral Activity of this compound

| Virus Type | Effect | Reference |

|---|---|---|

| Herpes Simplex Virus | Inhibition of replication | |

| Cytomegalovirus | Reduced viral load |

Clinical Implications in Ovarian Cancer

A meta-analysis involving 1,228 ERα-positive ovarian cancer samples revealed that high levels of this compound expression are significantly associated with lower survival rates . This finding underscores the importance of this compound not only as a therapeutic target but also as a prognostic marker.

Combination Therapies

Recent studies indicate that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy against resistant cancer types. For instance, when used alongside traditional agents like etoposide, it may overcome multidrug resistance mechanisms present in tumors .

Mécanisme D'action

Alpha-Peltatin exerts its effects by interacting with molecular targets involved in cell signaling pathways. It has been shown to inhibit apoptosis, thereby promoting cell survival under genotoxic stress . This compound interacts with the Estrogen Receptor alpha (ERα), driving gene transcription activation of ERα target genes upon estrogen treatment . This interaction is crucial for its role in promoting cell migration and tumorigenicity in ovarian cancer cells .

Comparaison Avec Des Composés Similaires

Beta-Peltatin: Another lignan found in Podophyllum peltatum, differing from alpha-Peltatin by the presence of a hydroxy group at position 9.

Podophyllotoxin: A closely related compound with significant antiviral and antitumor activities.

Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.

Uniqueness of this compound: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to interact with the Estrogen Receptor alpha and inhibit apoptosis sets it apart from other lignans .

Activité Biologique

Alpha-peltatin is a lignan compound primarily derived from the resin of Podophyllum peltatum, commonly known as American mayapple. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique lignan structure, which is essential for its biological activity. It is typically found in concentrations of about 10% within the resin of Podophyllum peltatum alongside other compounds such as podophyllotoxin and beta-peltatin .

The biological activity of this compound is closely related to its interaction with various cellular targets. Key mechanisms include:

- Inhibition of DNA Topoisomerase II : Similar to other podophyllotoxins, this compound inhibits DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to cell cycle arrest, particularly in the S-phase, thereby exhibiting antitumor properties .

- Cytokine Modulation : Research indicates that this compound can enhance interleukin-1 beta (IL-1β) expression while suppressing tumor necrosis factor-alpha (TNF-α) in human monocytes. This dual action suggests a complex role in modulating inflammatory responses .

Antitumor Activity

This compound has shown significant antitumor activity across various cancer cell lines. Here are some notable findings:

The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent.

Insecticidal Activity

This compound also exhibits insecticidal properties. Studies have shown that it can affect the growth and survival of certain insect larvae, indicating potential applications in pest control .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 and HT29 cancer cell lines. Results indicated that this compound significantly reduced cell viability, supporting its potential as an anticancer agent .

- Inflammatory Response Modulation : Another investigation into the effects of this compound on cytokine production demonstrated that it enhances IL-1β while suppressing TNF-α expression in response to lipopolysaccharide (LPS) stimulation in human monocytes. This suggests a potential therapeutic role in managing inflammatory diseases .

Propriétés

IUPAC Name |

(5aR,8aR,9R)-4-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-13-4-9(5-14(26-2)19(13)23)16-11-6-15-20(29-8-28-15)18(22)12(11)3-10-7-27-21(24)17(10)16/h4-6,10,16-17,22-23H,3,7-8H2,1-2H3/t10-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGWNGRBXJWAOC-HKJPBSJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205349 | |

| Record name | alpha-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-53-6 | |

| Record name | α-Peltatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Peltatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Peltatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Peltatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PELTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHO76Y1JAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.